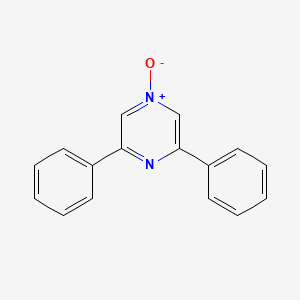

Pyrazine, 2,6-diphenyl-, 4-oxide

Description

Evolution and Historical Context of Pyrazine (B50134) N-Oxides in Heterocyclic Chemistry

The study of heterocyclic N-oxides represents a significant branch of organic chemistry, with pyrazine N-oxides carving out a notable niche. The introduction of an N-oxide group to the pyrazine ring, a heterocyclic aromatic compound containing two nitrogen atoms in a six-membered ring, profoundly alters its electronic properties and reactivity. britannica.com Historically, the investigation of heterocyclic N-oxides, including pyridine (B92270) N-oxides, began with the work of Jakob Meisenheimer in 1926. scripps.eduwikipedia.org These compounds were initially often seen as mere byproducts of metabolic processes involving N-heterocyclic therapeutic agents. nih.gov

Over time, the deliberate synthesis and study of pyrazine N-oxides gained momentum as their unique chemical behaviors were recognized. Research in the mid-20th century began to systematically explore their preparation and reactions. rsc.orgacs.org A key aspect of their evolution in heterocyclic chemistry has been the understanding of how the N-oxide functionality modifies the pyrazine core, making it susceptible to a range of chemical transformations not readily achievable with the parent pyrazine. This includes nucleophilic substitutions and rearrangements, which have expanded the synthetic chemist's toolkit for creating complex heterocyclic structures. researchgate.netacs.org The development of various oxidizing agents, from traditional peroxy acids to more sophisticated metal-based catalysts, has also played a crucial role in the evolution of pyrazine N-oxide synthesis. nih.govarkat-usa.org

Scope and Academic Relevance of Pyrazine, 2,6-diphenyl-, 4-oxide Research

Within the diverse family of pyrazine N-oxides, This compound stands out as a compound of specific academic interest. Its relevance stems from the presence of the bulky and electronically influential phenyl groups at the 2 and 6 positions, which, in conjunction with the N-oxide at the 4-position, create a unique molecular architecture. This specific substitution pattern influences the compound's reactivity, photochemistry, and potential as a building block in materials science and medicinal chemistry.

The academic relevance of this particular pyrazine N-oxide is underscored by its use in studies aimed at understanding fundamental chemical principles. For instance, research on related diphenylpyrazine derivatives has explored their potential as DNA binding agents and cytotoxic compounds, highlighting the importance of the substituted pyrazine core in biological interactions. nih.gov Furthermore, the N-oxide functionality in heterocyclic compounds has been shown to be a valuable motif in drug discovery, acting as a bioisostere for other functional groups and participating in crucial interactions with biological targets. nih.gov The study of 2,6-diphenylpyrazine (B1267240) 4-oxide contributes to this broader understanding of how N-oxides can be leveraged in the design of new molecules with specific properties.

Overview of Key Research Areas Pertaining to this compound

Research concerning this compound, while specific, touches upon several key areas within organic and medicinal chemistry. These areas of investigation are driven by the compound's distinct structural features and the inherent reactivity of the pyrazine N-oxide scaffold.

A primary research focus is its synthesis and chemical transformations . The preparation of asymmetrically substituted pyrazines often involves multi-step synthetic sequences, and the introduction of the N-oxide group adds another layer of complexity and opportunity for functionalization. Understanding the regioselectivity of N-oxidation in diphenyl-substituted pyrazines is a key challenge. Furthermore, the reactions of the N-oxide itself, such as deoxygenation or rearrangement, are of fundamental interest.

Another significant area of research is the investigation of its photochemical properties . Heterocyclic N-oxides are known to undergo various photochemical reactions, including deoxygenation and rearrangement. nih.gov The phenyl substituents in 2,6-diphenylpyrazine 4-oxide are expected to influence the absorption of light and the subsequent photochemical pathways, making it a model compound for studying these processes.

Finally, there is growing interest in the application of substituted pyrazine N-oxides in medicinal chemistry . While direct therapeutic applications of 2,6-diphenylpyrazine 4-oxide may not be established, its structural motifs are relevant to the design of bioactive molecules. For example, the pyrazine core is found in various biologically active compounds, and the N-oxide group can enhance properties like solubility and bioavailability. nih.govnih.gov Research in this area would explore how the specific combination of diphenyl and N-oxide functionalities influences interactions with biological macromolecules.

Compound Names Mentioned

| Compound Name |

| This compound |

| Pyridine N-oxide |

| Pyrazine |

| 2,6-diphenylpyrazine |

| Pyrazine N-oxide |

Research Findings on Related Pyrazine Derivatives

| Derivative | Research Focus | Key Findings |

| 2,6-dichloropyrazine (B21018) | Synthesis of diphenylpyrazine derivatives | Used as a starting material in palladium-catalyzed Suzuki coupling reactions to introduce phenyl groups. |

| 2,6-diamino-3,5-dinitro-1,4-pyrazine 1-oxide | Energetic materials | Exhibits high density and stability due to extensive hydrogen bonding. researchgate.net |

| Substituted Pyrazine 1-oxides | Nucleophilic substitution | React with trimethylsilyl (B98337) cyanide to form cyanopyrazines, with reactivity influenced by substituents. researchgate.net |

| Pyrazine di-N-oxide | Rearrangement reactions | Undergoes rearrangement when treated with acetic anhydride (B1165640) or benzenesulfonyl chloride. acs.org |

Structure

3D Structure

Properties

CAS No. |

65464-22-4 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

1-oxido-3,5-diphenylpyrazin-1-ium |

InChI |

InChI=1S/C16H12N2O/c19-18-11-15(13-7-3-1-4-8-13)17-16(12-18)14-9-5-2-6-10-14/h1-12H |

InChI Key |

KKRLAEXYTNGUNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C[N+](=CC(=N2)C3=CC=CC=C3)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazine, 2,6 Diphenyl , 4 Oxide and Its Analogs

Direct Oxidation Routes to Pyrazine (B50134), 2,6-diphenyl-, 4-oxide

Direct oxidation of the parent pyrazine is a common and straightforward method for the synthesis of pyrazine N-oxides. researchgate.net This approach involves the treatment of a pre-formed pyrazine ring with a suitable oxidizing agent to introduce the N-oxide functionality.

Oxidizing Agent Selection and Reaction Optimization

The choice of oxidizing agent is critical for the successful N-oxidation of pyrazines. A variety of reagents have been employed, with their effectiveness often depending on the specific substituents present on the pyrazine ring.

Commonly used oxidizing agents include:

Peroxy acids: Reagents like m-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid are frequently used for the N-oxidation of nitrogen-containing heterocycles. psu.edunih.gov Trifluoroperacetic acid, for instance, has been successfully used to oxidize dichloropyrazine derivatives to their corresponding di-N-oxides. psu.edu

Hydrogen peroxide: In combination with acids such as acetic acid, hydrogen peroxide can effectively oxidize pyridines and related heterocycles. youtube.comrsc.org A mixture of hydrogen peroxide and acetic acid is a conventional protocol for preparing pyridine (B92270) N-oxides. rsc.org The urea-hydrogen peroxide complex has also been shown to be an effective solid-state oxidant for nitrogen heterocycles. wikipedia.org

Other oxidants: Oxone® has been found to be an efficient reagent for the preparation of pyrazine dioxides. researchgate.net Dimethyldioxirane is another useful oxidant, particularly for the synthesis of hydrophilic pyrazine and pyrazine-N-oxides. researchgate.net

Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize the yield of the desired N-oxide and minimize side reactions. For example, the oxidation of a dichloropyrazine with trifluoroperacetic acid was carried out at 0-5 °C for approximately 24 hours to obtain the di-N-oxide. psu.edu

Table 1: Selected Oxidizing Agents for Pyrazine N-Oxide Synthesis

| Oxidizing Agent | Substrate Example | Product | Reference |

| Trifluoroperacetic acid | Dichloropyrazine derivative | Dichloropyrazine di-N-oxide | psu.edu |

| Hydrogen peroxide/Acetic acid | Pyridine | Pyridine N-oxide | rsc.org |

| Oxone® | Substituted pyrazines | Pyrazine dioxides | researchgate.net |

| Dimethyldioxirane | Hydrophilic pyrazines | Hydrophilic pyrazine-N-oxides | researchgate.net |

Mechanistic Aspects of N-Oxidation

The N-oxidation of pyrazines proceeds through an electrophilic attack of the oxidizing agent on the nitrogen atom of the pyrazine ring. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.

For instance, in the case of peroxy acids, the mechanism involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyrazine. This process is analogous to the epoxidation of alkenes. The introduction of the N-oxide group alters the electronic properties of the pyrazine ring, influencing its reactivity in subsequent reactions. youtube.comwikipedia.org The N-oxide function can be later removed by treatment with a suitable reducing agent like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (Ph₃P), regenerating the pyrazine ring. youtube.com

Multicomponent and Cycloaddition Approaches to Substituted Pyrazine N-Oxides

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyrazine N-oxides, in a single step from three or more starting materials. tandfonline.comnih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity. tandfonline.com

An example of a multicomponent approach involves the reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA), to yield pyrido[2,3-b]pyrazine (B189457) derivatives. nih.gov While this example leads to a fused pyrazine system, similar principles can be applied to design MCRs for substituted pyrazine N-oxides.

Cycloaddition reactions, particularly [4+2] or Diels-Alder type reactions, can also be employed to construct the pyrazine ring system. youtube.com While less common for the direct synthesis of pyrazine N-oxides, these methods can provide access to highly substituted pyrazine precursors that can then undergo N-oxidation. For example, heterodienes can react with alkynes to form dihydropyridines, which can be oxidized to pyridines. youtube.com This concept can be extended to the synthesis of pyrazine derivatives.

Precursor Functionalization and Ring Closure Strategies

This approach involves the construction of the pyrazine N-oxide ring from acyclic or heterocyclic precursors through a sequence of functionalization and cyclization steps. This strategy offers a high degree of control over the final substitution pattern of the pyrazine N-oxide.

One such strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines to form a dihydropyrazine, which is then oxidized to the pyrazine. tandfonline.comyoutube.com Subsequent N-oxidation would yield the desired pyrazine N-oxide.

Another example is the synthesis of 2,6-diaminopyrazine-1-oxide (DAPO). A method for its synthesis involves the reaction of an iminodiacetonitrile (B147120) derivative with a base and hydroxylamine (B1172632) or a hydroxylamine salt. google.com This demonstrates the construction of the pyrazine N-oxide ring from a functionalized acyclic precursor.

Furthermore, the synthesis of 2,5-dioxygenated pyrazine 4-oxides has been achieved through the cyclization of a precursor derived from L-tryptophan methyl ester and an α-hydroxyimino carboxylic acid. psu.edu

Green Chemistry Principles in Pyrazine N-Oxide Synthesis

The application of green chemistry principles to the synthesis of pyrazine N-oxides is an area of growing interest, aiming to develop more environmentally benign and sustainable processes. tandfonline.comresearchgate.net

Key aspects of green chemistry in this context include:

Use of greener solvents: Employing water or other environmentally friendly solvents in place of hazardous organic solvents. tandfonline.comnih.gov

Catalysis: Utilizing catalysts to improve reaction efficiency and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. nih.govsioc-journal.cn

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, often through one-pot or multicomponent reactions. tandfonline.comrsc.org

Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. tandfonline.com

An example of a green synthesis approach is the one-pot condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature to produce pyrazines. tandfonline.com This method avoids the need for expensive catalysts and high temperatures. tandfonline.com Similarly, solvent- and halide-free methods have been developed for the C-H functionalization of pyridine N-oxides, showcasing a green approach to synthesizing substituted pyridine derivatives that can be conceptually extended to pyrazines. rsc.org

Stereoselective Synthesis and Chiral Derivatives (If Literature Supports)

The synthesis of chiral pyrazine N-oxide derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Chiral heteroaromatic N-oxides can act as powerful organocatalysts or as ligands for metal complexes in a variety of stereoselective transformations. nih.gov

While the direct stereoselective synthesis of Pyrazine, 2,6-diphenyl-, 4-oxide is not extensively documented, the principles of asymmetric synthesis can be applied to create chiral analogs. This can be achieved through several strategies:

Use of Chiral Starting Materials: Incorporating a chiral center into one of the precursors used to construct the pyrazine ring.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming step during the synthesis of the pyrazine N-oxide or its precursors. Chiral N-oxides themselves have been used as organocatalysts in reactions like allylation and aldol (B89426) reactions. nih.govacs.org

Resolution of Racemates: Separating a racemic mixture of a chiral pyrazine N-oxide into its individual enantiomers.

For instance, chiral 4-aryl-pyridine-N-oxides have been designed and synthesized for use as nucleophilic organocatalysts in acylative dynamic kinetic resolution reactions. acs.org The synthesis of these chiral catalysts often involves the reaction of a chiral amine with a substituted pyridine N-oxide precursor. acs.org These methodologies highlight the potential for creating chiral pyrazine N-oxide derivatives with specific stereochemical configurations.

Reactivity and Reaction Mechanisms of Pyrazine, 2,6 Diphenyl , 4 Oxide

Electrophilic Aromatic Substitution Reactions of the Pyrazine (B50134) N-Oxide Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it unreactive towards electrophilic aromatic substitution. wikipedia.org The introduction of an N-oxide group, however, can modulate this reactivity. The N-oxide function is an electron-donating group by resonance, which can increase the electron density on the ring carbons, particularly at positions ortho and para to the N-oxide. Conversely, it is electron-withdrawing by induction.

| Reaction Type | Reagents | Expected Product on Pyrazine Ring | Reactivity Notes |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,6-diphenylpyrazine-4-oxide | Requires forcing conditions; substitution on phenyl rings is competitive. |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-2,6-diphenylpyrazine-4-oxide | Catalyst required; reactivity is low compared to benzene (B151609). |

| Sulfonation | Fuming H₂SO₄ | 2,6-Diphenylpyrazine-4-oxide-3-sulfonic acid | Reaction is often reversible. |

Nucleophilic Additions and Substitutions on Pyrazine N-Oxide Core

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. The N-oxide group further activates the C-3 and C-5 positions (ortho to the N-oxide) towards nucleophiles. This activation occurs because the N-oxide can stabilize the negative charge in the intermediate Meisenheimer-type complex.

Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at an activated position. youtube.comyoutube.com More commonly, nucleophilic addition to the pyrazine N-oxide core can lead to the formation of addition products or rearranged structures. The specific outcome depends on the nature of the nucleophile and the reaction conditions. For instance, reactions with organometallic reagents or cyanide ions would be expected to proceed at the C-3 or C-5 positions.

Rearrangement Reactions

Pyrazine N-oxides can undergo several types of rearrangement reactions, often initiated by treatment with reagents like acetic anhydride (B1165640) or phosphorus oxychloride. While specific studies on Polonovski-type rearrangements for Pyrazine, 2,6-diphenyl-, 4-oxide are not extensively documented, the general mechanism is applicable. The Polonovski reaction typically involves the reaction of a tertiary amine N-oxide with acetic anhydride to yield an N-acetyldihydro derivative, which can then eliminate acetic acid to form an enamine or undergo further transformations.

In the context of pyrazine N-oxides, this could lead to the introduction of a substituent at a position alpha to the nitrogen atom. For this compound, this would correspond to functionalization at the C-3 or C-5 position.

Reduction Chemistry of the N-Oxide Moiety

The N-oxide functionality in this compound can be readily reduced to the parent pyrazine. This deoxygenation is a common transformation for heterocyclic N-oxides and can be achieved with a variety of reducing agents. google.com

Electrochemical methods have also been employed for the reduction of pyrazine derivatives, typically leading to dihydropyrazine products. cdnsciencepub.com The specific product depends on the reduction potential and the pH of the medium. For this compound, reduction would yield 2,6-diphenylpyrazine (B1267240).

| Reducing Agent | Reaction Conditions | Product |

| PCl₃ | Reflux in CHCl₃ | 2,6-Diphenylpyrazine |

| H₂/Catalyst (e.g., Pd/C) | Catalytic hydrogenation | 2,6-Diphenylpyrazine |

| Na₂S₂O₄ | Aqueous solution | 2,6-Diphenylpyrazine |

| TiCl₄/Zn | Aprotic solvent | 2,6-Diphenylpyrazine |

Metal-Mediated and Catalytic Reactions Involving this compound

The nitrogen atoms and the N-oxide oxygen of this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry and catalysis. mdpi.comillinoisstate.eduresearchgate.netnih.govirapa.org

Role as a Ligand in Transition Metal Catalysis (Focus on mechanism)

As a ligand, this compound can coordinate to transition metals through its N-1 nitrogen atom or the N-oxide oxygen atom. The electronic properties of the pyrazine ring, being π-acidic, can influence the stability and reactivity of the resulting metal complexes. acs.org This can be advantageous in catalytic cycles where modulation of the metal center's electron density is crucial. mdpi.comresearchgate.netresearchgate.netnsf.gov

In a catalytic mechanism, the ligand can influence the reaction by:

Steric Effects : The bulky phenyl groups can create a specific steric environment around the metal center, influencing the regioselectivity or stereoselectivity of a reaction.

Electronic Effects : The π-accepting nature of the pyrazine ring can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles such as cross-coupling reactions. The N-oxide group can further tune the electronic properties.

Stoichiometric Reactions with Metal Centers

This compound can react stoichiometrically with various metal salts to form well-defined coordination complexes. The coordination can occur through the ring nitrogen or the N-oxide oxygen, leading to different structural motifs. The choice of metal precursor and reaction conditions determines the final structure of the complex. mdpi.com

Photochemical Transformations of this compound

The study of the photochemical behavior of heterocyclic N-oxides is a significant area of research, offering pathways to novel molecular structures and reaction mechanisms. While direct experimental studies on the photochemical transformations of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the well-studied photochemistry of analogous phenyl-substituted diazine N-oxides, such as 3,6-diphenylpyridazine N-oxide. The photochemical reactions of these related compounds provide a strong predictive framework for the potential transformations of this compound upon irradiation.

The primary photochemical processes observed for aromatic N-oxides typically involve rearrangements and deoxygenation reactions proceeding from the excited singlet or triplet states. For phenyl-substituted diazine N-oxides, photoisomerization is a predominant pathway. Upon irradiation, it is proposed that the N-oxide undergoes a ring-opening and rearrangement cascade.

A key photochemical reaction documented for the analogous 3,6-diphenylpyridazine N-oxide involves its isomerization upon irradiation. This process is initiated by the absorption of UV light, leading to an excited singlet state. This excited molecule can then undergo a profound structural rearrangement, leading to the formation of various photoproducts.

One of the principal transformation pathways involves the migration of the oxygen atom to an adjacent carbon atom, which is thought to proceed through a highly strained oxaziridine intermediate. This intermediate is typically unstable and rapidly rearranges to a more stable, open-chain diazo derivative. In the case of 3,6-diphenylpyridazine N-oxide, this intermediate can subsequently undergo further reactions.

Two significant subsequent pathways for the diazo intermediate have been identified:

Ring Contraction: The diazo intermediate can undergo a ring-closure reaction. This process leads to the formation of a pyrazole derivative. Specifically, for 3,6-diphenylpyridazine N-oxide, the irradiation product is 3-benzoyl-5-phenylpyrazole, which is formed in a significant yield.

Fragmentation: An alternative pathway for the diazo intermediate involves the loss of a molecule of nitrogen (N₂). This fragmentation reaction results in the formation of a furan derivative. In the case of 3,6-diphenylpyridazine N-oxide, 2,5-diphenylfuran is produced, albeit in a lower yield compared to the pyrazole derivative.

These transformations highlight the rich and complex photochemistry of phenyl-substituted diazine N-oxides. The relative yields of the different photoproducts can be influenced by various factors, including the solvent and the specific substitution pattern on the aromatic ring.

Based on the detailed research findings for the analogous compound, 3,6-diphenylpyridazine N-oxide, the following data on photoproduct distribution can be presented. It is important to note that this data is for an analogous compound and serves as a model for the potential reactivity of this compound.

| Starting Material (Analogous Compound) | Photoproduct | Yield (%) |

|---|---|---|

| 3,6-diphenylpyridazine N-oxide | 3-benzoyl-5-phenylpyrazole | 50 |

| 2,5-diphenylfuran | 6 |

Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search of scientific databases and literature, detailed experimental data regarding the advanced spectroscopic and structural characterization of the chemical compound This compound could not be located.

The request specified a detailed article covering high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques), X-ray crystallography (including intermolecular interactions, bond lengths, angles, and torsion angles), and vibrational spectroscopy (Infrared and Raman).

While information exists for related compounds such as the parent pyrazine, pyrazine N-oxide, and other derivatives like 2,5-diphenylpyrazine (B189496) and 2,6-diamino-3,5-dinitro-1,4-pyrazine 1-oxide, the strict requirement to focus solely on This compound prevents the inclusion of data from these other molecules.

Therefore, the generation of a scientifically accurate article adhering to the provided outline and content inclusions for "this compound" is not possible at this time due to the absence of published data in the searched sources.

Advanced Spectroscopic and Structural Characterization of Pyrazine, 2,6 Diphenyl , 4 Oxide

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For Pyrazine (B50134), 2,6-diphenyl-, 4-oxide, the molecular ion peak ([M]⁺) would be the primary indicator of its identity. The introduction of phenyl groups and an N-oxide moiety to the pyrazine core creates predictable fragmentation patterns.

Fragmentation Pathways:

The fragmentation of pyrazine N-oxides under electron ionization (EI) is characterized by several key pathways. A primary and diagnostic fragmentation is the loss of an oxygen atom, leading to a significant [M-16]⁺ ion. Another common fragmentation is the expulsion of a hydroxyl radical ([M-OH]⁺), which is particularly noted in some alkylpyridine N-oxides. researchgate.net The presence of the two phenyl rings would likely lead to fragments corresponding to the phenyl cation ([C₆H₅]⁺ at m/z 77) and potentially a diphenylacetylene (B1204595) radical cation after a more complex rearrangement.

In atmospheric pressure ionization techniques, such as electrospray ionization (ESI), "in-source" fragmentation can be induced. For N-oxides, thermal activation in the ESI source can lead to a characteristic "deoxygenation" ([MH]⁺ - O), providing a diagnostic tool to differentiate them from hydroxylated metabolites. nih.gov Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ would offer more detailed structural information. Characteristic losses would likely include the neutral loss of 16 Da (oxygen) and potentially the loss of CO (28 Da) or HCNO (43 Da), which have been observed in related heterocyclic N-oxides. cdnsciencepub.com

Isotopic Profiling:

The isotopic profile in the mass spectrum of Pyrazine, 2,6-diphenyl-, 4-oxide would be dominated by the natural abundance of carbon-13 (¹³C). With 16 carbon atoms in the molecule (C₁₆H₁₂N₂O), the M+1 peak would have a relative intensity of approximately 17.6% of the molecular ion peak (16 * 1.1%). This, along with the M+2 peak, would help confirm the elemental composition of the molecular ion and its fragments. Isotopic labeling studies, for instance using ¹³C-labeled glucose in biosynthesis or synthesis, have been used to trace the formation of pyrazine rings and their side chains, a technique that could be applied to understand the formation of diphenyl-substituted pyrazines.

A summary of the expected key mass spectrometric fragments for this compound is presented in the table below.

| Fragment Ion | Proposed Structure/Loss | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight. |

| [M-16]⁺ | Loss of Oxygen atom | Characteristic of N-oxides. researchgate.netnih.gov |

| [M-17]⁺ | Loss of Hydroxyl radical | Possible fragmentation pathway for N-oxides. researchgate.net |

| [M-28]⁺ | Loss of CO | Rearrangement followed by fragmentation. |

| [C₆H₅]⁺ | Phenyl cation | Indicates the presence of phenyl substituents. |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule and is highly sensitive to its structure and environment.

UV-Vis Absorption:

The UV-Vis absorption spectrum of this compound is expected to be influenced by the electronic systems of the pyrazine N-oxide core and the attached phenyl rings. Pyrazine itself exhibits two main absorption bands in the UV region: a weak n→π* transition and a stronger π→π* transition. cdnsciencepub.com The introduction of the N-oxide group and the phenyl substituents would be expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths.

Structurally similar compounds, like 2,6-diphenylpyridine (B1197909) derivatives, show absorption maxima in the range of 300-350 nm. researchgate.net Therefore, it is reasonable to predict that this compound will have significant absorption in the UVA region. The specific solvent used can also influence the absorption spectrum, with more polar solvents potentially causing shifts in the absorption maxima depending on the change in dipole moment upon electronic excitation.

Fluorescence:

While pyrazine itself is weakly fluorescent, many of its derivatives, particularly those with donor-acceptor structures, can be highly fluorescent. The 2,6-diphenyl-substituted pyrazine framework can act as a fluorophore. The N-oxide group, being electron-withdrawing, in conjunction with the phenyl rings, could lead to intramolecular charge transfer (ICT) character in the excited state, which often results in fluorescence.

The fluorescence emission would be expected at a longer wavelength than the absorption, with the difference being the Stokes shift. The quantum yield of fluorescence would depend on the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. The emission wavelength and intensity are also likely to be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

The expected electronic spectroscopy data for this compound is summarized in the table below.

| Spectroscopic Parameter | Predicted Characteristics | Basis of Prediction |

| UV-Vis Absorption (λmax) | ~300-350 nm | Based on data for 2,6-diphenylpyridine derivatives. researchgate.net |

| Molar Absorptivity (ε) | High (π→π* transition) | Typical for extended conjugated systems. |

| Fluorescence Emission | Emission at λ > 350 nm | Expected for diphenyl-substituted pyrazine systems. |

| Stokes Shift | Moderate to large | Common for molecules with potential for ICT. |

Computational and Theoretical Chemistry Studies of Pyrazine, 2,6 Diphenyl , 4 Oxide

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and electronic properties of molecules. For pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), have been instrumental in characterizing their molecular structures. researchgate.netnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental results. nih.gov

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO)

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For pyrazine N-oxide derivatives, the introduction of an N-oxide group can influence the energies of the frontier orbitals. semanticscholar.org In related heterocyclic N-oxides, DFT calculations have been used to simulate and visualize the HOMO and LUMO. researchgate.net For instance, in a study on 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, the HOMO and LUMO were determined, providing insights into its intermolecular interaction capabilities. nih.gov The extension of π-conjugation, such as through the addition of phenyl rings in the case of 2,6-diphenylpyrazine (B1267240), 4-oxide, is known to stabilize both the HOMO and LUMO, thereby affecting the energy gap. researchgate.net

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are essential for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. diva-portal.org These calculations can identify reactants, products, intermediates, and transition states.

Transition State Characterization and Activation Energy Determination

A transition state is a high-energy, unstable structure that exists at the peak of the reaction energy profile, connecting reactants and products. openstax.orgunizin.org Characterizing the geometry of the transition state and determining its energy relative to the reactants (the activation energy, Ea or ΔG‡) is crucial for understanding the kinetics of a reaction. openstax.orgunizin.orgresearchgate.net A lower activation energy corresponds to a faster reaction rate. openstax.org

For reactions involving pyrazine derivatives, computational methods can model the pathway, for example, in oxidation reactions or cycloadditions. chemrxiv.orgresearchgate.net The activation energies for different potential pathways can be calculated to determine the most likely mechanism. chemrxiv.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

| Pathway A | |

| Pathway B |

Note: This table is illustrative. Specific activation energies would depend on the particular reaction of Pyrazine, 2,6-diphenyl-, 4-oxide being studied.

Solvent Effects in Theoretical Reactivity Studies

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling (If relevant to its reactivity/structure)

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time. This is particularly relevant for flexible molecules where different conformers may exhibit different reactivity. For this compound, the phenyl groups can rotate relative to the pyrazine ring. MD simulations could be employed to sample the different possible rotational conformations and determine their relative energies and populations. This information can then be used to understand how the molecule's shape influences its interactions and reactivity. While no specific MD studies on this compound were found, this technique remains a powerful tool for such investigations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. rsc.org These theoretical calculations can provide valuable insights into the molecular structure and electronic environment, which are directly related to NMR chemical shifts and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached by considering the electronic effects of the phenyl and N-oxide groups on the pyrazine ring. The N-oxide group generally exerts a significant influence on the chemical shifts of the adjacent protons and carbons. For instance, in pyridine (B92270) N-oxide, the protons in the vicinity of the N-oxide group show distinct shifts compared to pyridine. rsc.orgchemicalbook.com

For this compound, the pyrazine ring protons are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms and the N-oxide group. The phenyl groups will introduce a set of signals in the aromatic region of the ¹H NMR spectrum. The symmetry of the molecule will influence the number of distinct signals.

A hypothetical ¹³C NMR spectrum would show signals for the pyrazine ring carbons and the phenyl group carbons. The carbons attached to the nitrogen atoms and the carbon in the C=N-O moiety will have characteristic chemical shifts influenced by the electronegativity of the neighboring atoms.

Vibrational Spectroscopy (Infrared - IR)

The vibrational frequencies in the IR spectrum of a molecule correspond to its specific modes of vibration. DFT calculations can be employed to compute these frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. rsc.org For this compound, the IR spectrum is expected to be rich with bands characteristic of the pyrazine ring, the N-oxide group, and the phenyl substituents.

Key expected vibrational modes would include:

C-H stretching vibrations from the phenyl and pyrazine rings.

C=C and C=N stretching vibrations within the aromatic rings.

N-O stretching vibration, which is a characteristic feature of N-oxides.

Ring deformation and breathing modes.

Out-of-plane C-H bending vibrations.

The table below provides a hypothetical overview of the expected spectroscopic data for this compound, based on known data for related compounds.

| Spectroscopic Data | Predicted/Expected Values | Basis for Prediction |

| ¹H NMR Chemical Shifts (δ, ppm) | ||

| Pyrazine-H | 8.0 - 8.5 | Comparison with pyrazine N-oxide and substituted pyrazines. chemicalbook.com |

| Phenyl-H | 7.2 - 7.8 | Typical range for monosubstituted and disubstituted benzene (B151609) rings. |

| ¹³C NMR Chemical Shifts (δ, ppm) | ||

| Pyrazine-C | 140 - 155 | Influence of nitrogen atoms and N-oxide group, compared to pyrazine N-oxide. |

| Phenyl-C | 125 - 140 | Standard chemical shifts for phenyl groups. |

| IR Vibrational Frequencies (cm⁻¹) | ||

| N-O Stretch | ~1250 - 1300 | Characteristic range for aromatic N-oxides. |

| C-H Aromatic Stretch | ~3000 - 3100 | Standard for aromatic C-H bonds. |

| C=C/C=N Ring Stretch | ~1400 - 1600 | Typical for aromatic heterocyclic systems. |

Non-Covalent Interactions and Intermolecular Forces Analysis

The study of non-covalent interactions is crucial for understanding the crystal packing and solid-state properties of molecules. Computational methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these weak interactions.

For this compound, several types of non-covalent interactions are expected to play a significant role in its crystal structure:

π-π Stacking: The presence of multiple aromatic rings (two phenyl and one pyrazine) suggests the likelihood of π-π stacking interactions. These can occur between the pyrazine rings of adjacent molecules or between a pyrazine and a phenyl ring. The crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, a related molecule, exhibits such π-π contacts. nih.gov

C-H···π Interactions: The hydrogen atoms of the phenyl and pyrazine rings can act as donors in C-H···π interactions with the electron-rich π systems of neighboring aromatic rings.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, the oxygen atom of the N-oxide group can act as a hydrogen bond acceptor for weak C-H···O hydrogen bonds with protons from adjacent molecules. Molecular recognition studies of pyrazine N,N'-dioxide have highlighted the role of the N-oxide oxygen in forming interactions. nih.gov

The analysis of the crystal structure of pyrazine 1-oxide reveals details about its packing and intermolecular interactions, which can serve as a model for understanding the role of the N-oxide group in the solid state of its diphenyl derivative. nih.gov Computational tools would allow for the visualization of these interaction regions and the calculation of their stabilization energies.

| Potential Non-Covalent Interaction | Description | Relevant Computational Method |

| π-π Stacking | Attraction between the π-electron clouds of the aromatic pyrazine and phenyl rings. | Hirshfeld Surface Analysis, NCI Plot |

| C-H···π Interactions | A weak hydrogen bond between a C-H group and a π-system. | QTAIM, NCI Plot |

| C-H···O Hydrogen Bonds | Interaction between a C-H donor and the N-oxide oxygen acceptor. | Hirshfeld Surface Analysis, QTAIM |

| van der Waals Forces | General dispersion and repulsion forces between molecules. | Energy decomposition analysis |

Applications of Pyrazine, 2,6 Diphenyl , 4 Oxide in Chemical Synthesis and Materials Science

Pyrazine (B50134), 2,6-diphenyl-, 4-oxide as a Synthetic Building Block for Complex Molecules

Pyrazine, 2,6-diphenyl-, 4-oxide serves as a valuable precursor in the synthesis of more complex molecular architectures. The pyrazine ring system, activated by the N-oxide group, allows for a variety of chemical transformations. While specific research on this exact molecule as a building block is not extensively documented in publicly available literature, the reactivity of the broader class of pyrazine N-oxides provides a framework for its potential applications.

Derivatives of 2,6-diphenylpyrazine (B1267240) have been synthesized using methods like the Suzuki coupling, which involves the reaction of a dihalopyrazine with a suitable boronic acid in the presence of a palladium catalyst. nih.gov This methodology allows for the introduction of various functional groups onto the pyrazine core, creating a library of compounds with diverse properties. The N-oxide group in this compound can direct further functionalization of the pyrazine ring and can also be removed at a later synthetic stage if the parent pyrazine structure is desired.

The pyrazine scaffold itself is a key component in many biologically active molecules and functional materials. The incorporation of a pyrazine ring has been shown to enhance the cytotoxic properties of certain compounds when compared to their pyridine (B92270) analogues. nih.gov This suggests that this compound could be a valuable starting material for the development of new therapeutic agents.

Utilization in Organic Synthesis as a Reagent or Catalyst

In the realm of organic synthesis, this compound is primarily recognized for its potential as a ligand in catalytic systems. The nitrogen atoms of the pyrazine ring and the oxygen atom of the N-oxide group can coordinate with metal centers, influencing the reactivity and selectivity of catalytic transformations.

While specific catalytic applications of this compound are not widely reported, the use of similar pyrazine derivatives in catalysis is well-established. For instance, palladium(0) has been used as a catalyst in the synthesis of 2,6-diphenylpyrazine derivatives. nih.gov The efficiency of such catalytic processes often depends on the nature of the ligands coordinated to the metal center. The electronic properties of this compound could be harnessed to modulate the activity of transition metal catalysts in a variety of organic reactions.

Below is a table summarizing the potential roles of this compound in organic synthesis:

| Application Area | Potential Role of this compound | Rationale |

| Catalysis | Ligand for transition metals | The nitrogen and oxygen atoms can coordinate with metal centers, influencing catalytic activity and selectivity. |

| Reagent | Oxidizing agent | The N-oxide group can act as an oxygen donor in certain reactions. |

| Synthetic Intermediate | Precursor for functionalized pyrazines | The N-oxide can direct further substitution on the pyrazine ring. |

Development of Advanced Materials Incorporating Pyrazine N-Oxide Scaffolds (e.g., luminescent materials, DSSCs)

The development of advanced materials with tailored optical and electronic properties is a burgeoning area of research. Pyrazine N-oxide scaffolds are of interest due to their potential for creating novel luminescent materials and components for devices like dye-sensitized solar cells (DSSCs). The extended π-system of the pyrazine ring, coupled with the electronic influence of the N-oxide and phenyl substituents in this compound, suggests that this compound and its derivatives could exhibit interesting photophysical properties.

Although specific studies on the application of this compound in luminescent materials or DSSCs are not prominent in the available literature, the general class of pyrazine-based materials has shown promise. For example, metal complexes involving pyrazine derivatives have been investigated for their luminescent properties. The design of new materials often involves the synthesis of ligands with specific electronic and structural features to achieve desired performance metrics.

The potential for this compound in this field is rooted in the tunability of the pyrazine N-oxide core. By modifying the substituents on the pyrazine ring, it may be possible to fine-tune the absorption and emission properties of the resulting materials, making them suitable for a range of optoelectronic applications.

Coordination Chemistry Applications beyond Catalysis (e.g., metal organic frameworks where the compound is a linker)

In coordination chemistry, this compound can act as a ligand, binding to metal ions to form coordination compounds with diverse structures and properties. The nitrogen atoms of the pyrazine ring and the oxygen atom of the N-oxide group provide multiple coordination sites, allowing for the formation of both mononuclear and polynuclear complexes, including metal-organic frameworks (MOFs).

While research specifically detailing the use of this compound as a linker in MOFs is limited, studies on analogous pyrazine-based ligands demonstrate the feasibility of this approach. For example, 2,6-bis(4′-carboxy-phenyl)pyrazine has been used to synthesize isostructural coordination polymers with cadmium and nickel. researchgate.net These materials exhibit interesting properties and highlight the potential of pyrazine derivatives as building blocks for functional coordination polymers.

The coordination of N′-benzylidenepyrazine-2-carbohydrazonamide, another pyrazine derivative, with various transition metals like Mn(II), Fe(III), Co(II), and Ni(II) has been reported. nih.gov These studies provide insight into the coordination behavior of pyrazine-based ligands and the potential for the resulting complexes to have applications in areas such as medicine and materials science. nih.gov The coordination modes of such ligands can vary, leading to a wide range of structural motifs and properties in the resulting metal complexes. nsf.govresearchgate.net

The table below summarizes the coordination chemistry aspects of pyrazine derivatives, which can be extrapolated to this compound:

| Metal Ion | Ligand | Resulting Structure/Application | Reference |

| Mn(II), Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Biologically active coordination compounds | nih.gov |

| Cd(II), Ni(II) | 2,6-bis(4′-carboxy-phenyl)pyrazine | Isostructural coordination polymers | researchgate.net |

Future Directions and Emerging Research Avenues in Pyrazine, 2,6 Diphenyl , 4 Oxide Chemistry

Untapped Synthetic Methodologies

While established methods for the synthesis of pyrazine (B50134) N-oxides exist, the pursuit of more efficient, selective, and environmentally benign routes remains a key objective. rsc.orgunimas.my The synthesis of 2,6-diphenylpyrazine (B1267240) derivatives has been accomplished using Suzuki methodology, starting from 2,6-dichloropyrazine (B21018) and 4-methoxyphenylboronic acid with a palladium(0) catalyst. nih.gov However, there is a growing interest in exploring alternative, greener approaches.

Future research could focus on the following untapped synthetic methodologies:

C-H Activation/Functionalization: Direct C-H activation strategies offer an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. rsc.orgpnas.org The development of catalytic systems capable of selectively functionalizing the C-H bonds of the pyrazine or phenyl rings would streamline the synthesis of novel derivatives. Research into solvent- and halide-free C-H functionalization of pyridine (B92270) N-oxides has shown promise, a methodology that could potentially be adapted for pyrazine N-oxides. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. nih.govfrontiersin.org Exploring the use of photoredox catalysis for the synthesis of 2,6-diphenylpyrazine, 4-oxide could lead to more energy-efficient and selective processes. acs.org Pyridazine (B1198779) N-oxides have been shown to be photoactivatable precursors for reactive oxygen species, suggesting the potential for photo-induced synthetic transformations. nih.gov

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Developing flow-based syntheses for 2,6-diphenylpyrazine, 4-oxide could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. mdpi.com Investigating the potential of engineered enzymes for the selective oxidation of 2,6-diphenylpyrazine to its corresponding N-oxide could provide a highly selective and environmentally friendly synthetic route. acs.org

Exploration of Novel Reactivity Patterns

The N-oxide functionality in 2,6-diphenylpyrazine, 4-oxide significantly influences its electronic properties and reactivity compared to the parent pyrazine. While some reactions of pyrazine N-oxides are known, a comprehensive understanding of their reactivity profile is still lacking. psu.edu

Future research should explore:

Reactions with Nucleophiles and Electrophiles: A systematic investigation of the reactivity of the pyrazine ring and the N-oxide group towards a wide range of nucleophiles and electrophiles is needed. researchgate.net This could uncover new synthetic transformations and provide a deeper understanding of the electronic nature of the molecule.

Cycloaddition Reactions: The pyrazine N-oxide moiety can potentially participate in various cycloaddition reactions. Exploring its behavior as a dipole or a diene could open up new avenues for the synthesis of complex heterocyclic systems.

Rearrangement Reactions: Pyrazine N-oxides can undergo rearrangement reactions under thermal or photochemical conditions. nih.gov A detailed study of these rearrangements for 2,6-diphenylpyrazine, 4-oxide could lead to the discovery of novel molecular scaffolds. For instance, pyridazine N-oxides have been shown to transform into 2-aminofurans through a combination of UV light and transition metal catalysis. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The N-oxide group can act as a directing group in metal-catalyzed C-H functionalization reactions. nih.gov Investigating the potential of 2,6-diphenylpyrazine, 4-oxide in such reactions could enable the regioselective introduction of various substituents.

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the mechanisms and kinetics of reactions involving 2,6-diphenylpyrazine, 4-oxide is crucial for optimizing reaction conditions and discovering new reactivity. Advanced spectroscopic techniques can provide real-time insights into these dynamic processes. rsc.org

Emerging research avenues include:

In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reactants, intermediates, and products as a reaction progresses. rsc.org Applying these methods to study the reactions of 2,6-diphenylpyrazine, 4-oxide can provide valuable mechanistic information.

Time-Resolved Fluorescence Spectroscopy: For photochemical reactions, time-resolved fluorescence spectroscopy can be used to monitor the excited-state dynamics and identify reactive intermediates. mdpi.com This would be particularly relevant for studying the photochemistry of pyrazine N-oxides.

Raman Spectroscopy: Raman spectroscopy is a powerful tool for monitoring reactions in real-time, providing information about changes in molecular vibrations. mdpi.com It can be particularly useful for studying reactions in complex mixtures or under harsh conditions.

Integration with Machine Learning for Property Prediction and Reaction Discovery

The application of machine learning (ML) in chemistry is revolutionizing how researchers approach molecular design and reaction discovery. nih.govnih.gov For 2,6-diphenylpyrazine, 4-oxide, ML models could be employed for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activities or physicochemical properties of novel 2,6-diphenylpyrazine, 4-oxide derivatives based on their chemical structure. researchgate.netnih.gov This can accelerate the identification of lead compounds in drug discovery programs.

Reaction Outcome Prediction: ML algorithms can be trained on existing reaction data to predict the outcome of new reactions, including product yields and selectivity. This can help in the rational design of experiments and the discovery of novel synthetic routes.

De Novo Molecular Design: Generative ML models can be used to design new molecules with desired properties. acs.org By defining specific property constraints, these models could propose novel 2,6-diphenylpyrazine, 4-oxide analogues with enhanced activity or improved physicochemical characteristics. Pre-training techniques using large datasets of molecular structures can improve the performance of these models. youtube.com

Sustainable and Eco-Friendly Approaches in Pyrazine N-Oxide Research

The principles of green chemistry are increasingly guiding chemical research and development. frontiersin.org For 2,6-diphenylpyrazine, 4-oxide, future research should prioritize the development of sustainable and eco-friendly processes. nih.govresearchgate.net

Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents is a critical aspect of green chemistry. pnas.orgfrontiersin.org

Development of Recyclable Catalysts: Designing catalysts that can be easily separated from the reaction mixture and reused multiple times is essential for reducing waste and improving the economic viability of a process. chemistryforsustainability.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. pnas.org

Energy Efficiency: Utilizing energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, can significantly reduce the environmental footprint of a chemical process. frontiersin.orgrsc.org

The exploration of 2,6-diphenylpyrazine, 4-oxide and its derivatives is poised for significant advancement. By embracing innovative synthetic methodologies, delving into novel reactivity patterns, leveraging advanced spectroscopic techniques, integrating machine learning tools, and adhering to the principles of green chemistry, researchers can unlock the full potential of this intriguing class of molecules. The future of pyrazine N-oxide chemistry promises not only the discovery of new compounds with valuable properties but also the development of more sustainable and efficient chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrazine, 2,6-diphenyl-, 4-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or cross-coupling reactions. For example, direct C-H arylation of pyrazine cores with phenylboronic acids under palladium catalysis (e.g., Suzuki-Miyaura coupling) can introduce phenyl groups at the 2,6-positions. Post-synthetic oxidation (e.g., using mCPBA or H₂O₂) generates the 4-oxide moiety. Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd(OAc)₂). Yields vary from 40–70% depending on steric hindrance from phenyl groups .

Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical for determining bond lengths, angles, and oxidation states. For instance, the N-O bond in the 4-oxide group typically ranges from 1.24–1.28 Å. Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., N-O stretch at ~1250 cm⁻¹). Discrepancies between calculated (DFT) and experimental bond lengths may arise from crystal packing effects .

Advanced Research Questions

Q. How do the 2,6-diphenyl substituents and 4-oxide group influence electronic properties in coordination polymers or spintronic materials?

- Methodological Answer : The phenyl groups enhance π-π stacking, while the 4-oxide moiety acts as a redox-active ligand. In Cr(II)/Cr(III) coordination polymers, reduced pyrazine ligands (e.g., CrCl₂(pyrazine)₂) exhibit high electrical conductivity due to delocalized electrons. Magnetic measurements (SQUID) reveal ferrimagnetic ordering (T_c ~55 K) or antiferromagnetic behavior (T_N <10 K) depending on ligand reduction states. Contrasting results between studies may stem from differences in synthetic conditions (e.g., solvent, counterions) or incomplete ligand reduction .

Q. What strategies resolve contradictions in reported magnetic or conductive data for this compound-based materials?

- Methodological Answer : Discrepancies often arise from incomplete characterization of ligand redox states. Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of metal centers (e.g., Cr²⁺ vs. Cr³⁺) and pyrazine ligands. Pair with Raman spectroscopy to detect shifts in vibrational modes (e.g., ~1059 cm⁻¹ for reduced pyrazine). Computational modeling (DFT) can reconcile experimental magnetic coupling constants (J) with theoretical predictions .

Q. How does the compound’s structure modulate biological activity, particularly in antimicrobial or kinase inhibition applications?

- Methodological Answer : The 4-oxide group enhances hydrogen bonding with biological targets (e.g., kinases or bacterial enzymes). Molecular docking studies (AutoDock Vina) show that phenyl groups at 2,6-positions improve hydrophobic interactions with protein pockets. In vitro assays (MIC tests) against M. tuberculosis or S. aureus require standardized protocols to address variability in reported IC₅₀ values. Synergistic effects with co-administered antibiotics should be explored .

Q. What role does this compound play in spin-crossover materials, and how is the transition temperature (T₁/₂) engineered?

- Methodological Answer : The compound’s ligand field strength influences spin-state transitions (LS ↔ HS). T₁/₂ is calculated via ΔH/ΔS ratios (e.g., ΔH = 25 kJ/mol, ΔS = 84 J/mol·K gives T₁/₂ ≈297 K). Substituted phenyl groups alter ligand rigidity and metal-ligand bond lengths, shifting T₁/₂. In situ variable-temperature XRD and Mössbauer spectroscopy track structural changes during transitions. Contradictions in T₁/₂ values may arise from pyrazine ring distortions or solvent inclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.